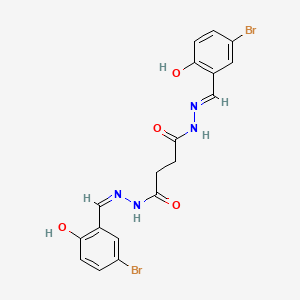
N'-(4-ethoxy-2-hydroxybenzylidene)-4-nitrobenzohydrazide
Vue d'ensemble
Description
N'-(4-ethoxy-2-hydroxybenzylidene)-4-nitrobenzohydrazide, also known as ENB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENB is a yellow crystalline powder that is synthesized using specific methods and has various biochemical and physiological effects.
Mécanisme D'action
N'-(4-ethoxy-2-hydroxybenzylidene)-4-nitrobenzohydrazide's mechanism of action is not fully understood, but it is believed to involve the formation of a covalent bond between this compound and the target enzyme. This bond results in a change in the enzyme's activity, leading to the observed fluorescence changes or therapeutic effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including its ability to inhibit specific enzymes, reduce the formation of amyloid plaques, and induce cell death in cancer cells. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-ethoxy-2-hydroxybenzylidene)-4-nitrobenzohydrazide's advantages for lab experiments include its high selectivity for specific enzymes, its fluorescent properties, and its potential therapeutic applications. However, this compound's limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For N'-(4-ethoxy-2-hydroxybenzylidene)-4-nitrobenzohydrazide research include further studies to understand its mechanism of action and potential side effects. This compound's potential therapeutic applications should also be explored further, including its use as a cancer treatment or Alzheimer's disease therapy. Additionally, this compound's potential use as a fluorescent probe for other enzymes and biological systems should be investigated. Overall, this compound has significant potential for various scientific research applications and warrants further investigation.
Applications De Recherche Scientifique
N'-(4-ethoxy-2-hydroxybenzylidene)-4-nitrobenzohydrazide has various scientific research applications, including its use as a fluorescent probe for detecting specific enzymes in biological systems. This compound has been shown to selectively bind to specific enzymes, resulting in a change in fluorescence intensity. This property makes this compound a useful tool for studying enzyme kinetics and activity.
This compound has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. This compound has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in Alzheimer's disease models.
Propriétés
IUPAC Name |
N-[(Z)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-24-14-8-5-12(15(20)9-14)10-17-18-16(21)11-3-6-13(7-4-11)19(22)23/h3-10,20H,2H2,1H3,(H,18,21)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSMKUJQRRNZEG-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B3726832.png)




![4-amino-4-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-buten-2-one](/img/structure/B3726868.png)
![3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione](/img/structure/B3726874.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)


![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)


![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide](/img/structure/B3726906.png)